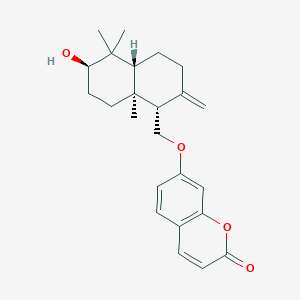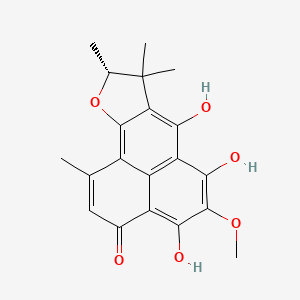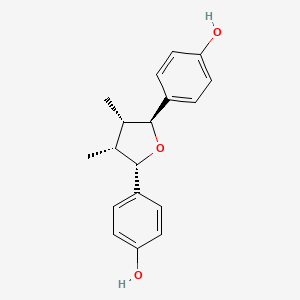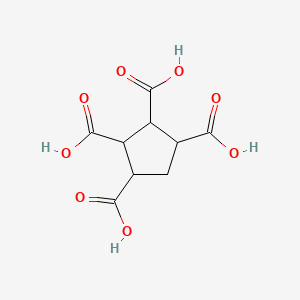
环戊烷-1,2,3,4-四羧酸
描述
Cyclopentane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C9H10O8. It is a cyclopentane derivative with four carboxylic acid groups attached to the cyclopentane ring.
科学研究应用
Cyclopentane-1,2,3,4-tetracarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
作用机制
Target of Action
Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) has been found to form complexes with metals such as Al (III), Y (III), and Ga (III) . These complexes have been isolated in solid state from aqueous solutions . In addition, CPTC has been used in the synthesis of metal-organic frameworks (MOFs) with metals like Mn and Cd .
Mode of Action
The mode of action of CPTC is primarily through its interaction with these metal ions. It forms 1:1 complexes with the metal ions , and in the case of MOFs, it acts as a linker connecting metal ions into a framework . The formation of these complexes and frameworks can lead to changes in the properties of the metal ions, potentially influencing their reactivity .
Biochemical Pathways
For instance, Al (III), Y (III), and Ga (III) are known to be involved in various biological processes, including signal transduction and enzyme activation .
Pharmacokinetics
Its ability to form complexes with metal ions suggests that it could potentially influence the bioavailability of these ions .
Result of Action
The molecular and cellular effects of CPTC’s action are largely dependent on the metal ions it interacts with. For instance, in the case of MOFs, the formation of the framework can lead to changes in the physical and chemical properties of the material, which could potentially influence its reactivity and other properties .
Action Environment
The action of CPTC can be influenced by various environmental factors. For instance, the formation of complexes with metal ions and the synthesis of MOFs are often carried out under specific conditions, such as certain pH levels and temperatures . These conditions can influence the formation of the complexes and frameworks, and thus the action of CPTC.
生化分析
Biochemical Properties
Cyclopentane-1,2,3,4-tetracarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). The compound’s four carboxylic acid groups allow it to coordinate with metal ions, forming strong metal-ligand bonds . This coordination ability makes it a valuable ligand in the synthesis of MOFs with tunable pore sizes and high surface areas . Additionally, cyclopentane-1,2,3,4-tetracarboxylic acid interacts with Zn2+ ions with high affinity, which is crucial in various biochemical processes .
Cellular Effects
Cyclopentane-1,2,3,4-tetracarboxylic acid influences cellular functions by interacting with various cell types and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metal ions can impact cellular processes that depend on metal ion availability and distribution . Furthermore, its interactions with biomolecules can modulate gene expression and influence metabolic pathways within cells .
Molecular Mechanism
The molecular mechanism of cyclopentane-1,2,3,4-tetracarboxylic acid involves its binding interactions with biomolecules and metal ions. The compound’s four carboxylic acid groups can undergo partial or complete deprotonation, allowing it to form multiple coordination modes with metal ions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved. Additionally, cyclopentane-1,2,3,4-tetracarboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentane-1,2,3,4-tetracarboxylic acid can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH and temperature, which can affect its long-term effects on cellular function . Studies have shown that cyclopentane-1,2,3,4-tetracarboxylic acid can undergo hydrolysis and other degradation processes, impacting its efficacy in biochemical reactions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function and metabolic activity .
Dosage Effects in Animal Models
The effects of cyclopentane-1,2,3,4-tetracarboxylic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher dosages, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Cyclopentane-1,2,3,4-tetracarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s carboxylic acid groups can participate in reactions catalyzed by enzymes such as dehydrogenases and decarboxylases . These interactions can affect metabolic flux and alter metabolite levels within cells . Additionally, cyclopentane-1,2,3,4-tetracarboxylic acid can influence the activity of metabolic enzymes by binding to their active sites or regulatory domains .
Transport and Distribution
Within cells and tissues, cyclopentane-1,2,3,4-tetracarboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s carboxylic acid groups can facilitate its binding to specific transporters, allowing it to be taken up by cells and distributed to various cellular compartments . This localization can impact the compound’s activity and function, as it may accumulate in specific tissues or organelles .
Subcellular Localization
Cyclopentane-1,2,3,4-tetracarboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications can direct it to particular compartments or organelles within cells . For example, cyclopentane-1,2,3,4-tetracarboxylic acid may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production . Its presence in other organelles, such as the nucleus or endoplasmic reticulum, can also impact cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3,4-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentane derivatives. For example, cyclopentane can be oxidized using potassium permanganate (KMnO4) under acidic conditions to introduce carboxylic acid groups at the 1, 2, 3, and 4 positions of the cyclopentane ring .
Industrial Production Methods: In industrial settings, the production of cyclopentane-1,2,3,4-tetracarboxylic acid may involve large-scale oxidation processes using suitable oxidizing agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
化学反应分析
Types of Reactions: Cyclopentane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride can yield cyclopentane-1,2,3,4-tetraol .
相似化合物的比较
Cyclopentane-1,2,3,4-tetracarboxylic acid can be compared with other similar compounds, such as:
1,2,4,5-benzene-tetracarboxylic acid: Another tetracarboxylic acid with a benzene ring instead of a cyclopentane ring.
Cyclohexane-1,2,3,4-tetracarboxylic acid: Similar structure but with a cyclohexane ring.
1,2,3,4-butanetetracarboxylic acid: A linear tetracarboxylic acid with a butane backbone.
The uniqueness of cyclopentane-1,2,3,4-tetracarboxylic acid lies in its cyclopentane ring, which imparts different steric and electronic properties compared to its analogs .
属性
IUPAC Name |
cyclopentane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVXXBNNCUXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958404 | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-52-5, 3786-91-2 | |
| Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclopentane-1,2,3,4-tetracarboxylic acid contribute to the formation of metal-organic frameworks (MOFs)?
A2: Cyclopentane-1,2,3,4-tetracarboxylic acid acts as an organic linker in the construction of MOFs [, , ]. Its four carboxylate groups can coordinate with metal ions, forming stable, three-dimensional structures. The flexibility of the cyclopentane ring allows the molecule to adopt different conformations, leading to diverse MOF architectures with unique properties. For instance, it can form chiral MOFs despite starting from a meso form, demonstrating in situ resolved chirality [].
Q2: What is the significance of the different enantiomers observed in Cyclopentane-1,2,3,4-tetracarboxylic acid-based MOFs?
A3: The presence of different enantiomers of Cyclopentane-1,2,3,4-tetracarboxylic acid within MOFs is noteworthy because the starting material is often a meso compound []. This indicates that during MOF synthesis, the molecule undergoes a configurational conversion, breaking its inherent symmetry and resulting in the formation of distinct enantiomers within the final structure. This phenomenon has implications for the chirality and potential applications of the resulting MOFs, particularly in areas like enantioselective catalysis or chiral separations.
Q3: Can you elaborate on the application of Cyclopentane-1,2,3,4-tetracarboxylic acid in inhibiting unwanted mineral deposits?
A4: Research demonstrates that Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTCA) effectively inhibits aragonite deposition on poly(methyl methacrylate) (PMMA) surfaces []. This property makes it a promising candidate for phosphate-free inhibition of mineral scale formation, particularly in applications like dishwashers, where aragonite deposition on plastic components is undesirable. The specific mechanism by which CPTCA inhibits aragonite crystal growth on PMMA requires further investigation but likely involves interfering with crystal nucleation and growth processes. This finding highlights the potential of CPTCA as an environmentally friendly alternative to traditional phosphate-based inhibitors.
Q4: Are there computational studies on Cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives?
A5: Yes, Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to understand the relative stability of different conformations of Cyclopentane-1,2,3,4-tetracarboxylic acid []. These calculations help explain the observed prevalence of specific enantiomers in MOF structures, correlating the theoretical stability of different conformations with their likelihood of forming during synthesis. This exemplifies the use of computational methods to elucidate the structural preferences and reactivity of this molecule and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


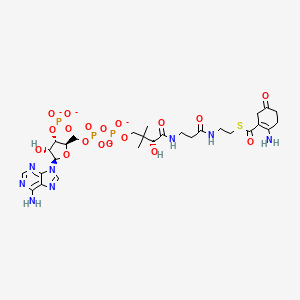
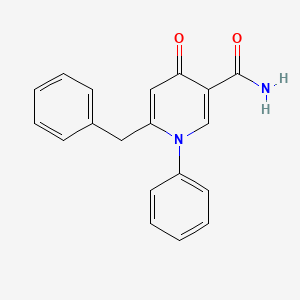

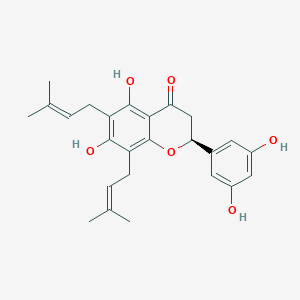
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
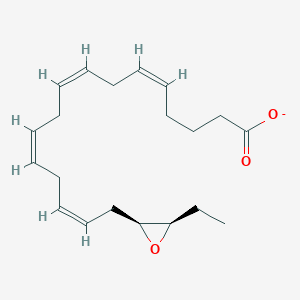
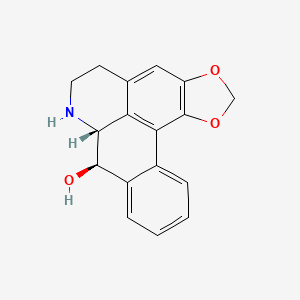

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
